1,2,3,4-Tetrahydrobenzo[h]isoquinoline
Overview
Description
1,2,3,4-Tetrahydrobenzo[h]isoquinoline is a type of isoquinoline alkaloid . These are a large group of natural products that have garnered a lot of attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders . The molecular formula of 1,2,3,4-Tetrahydrobenzo[h]isoquinoline is C13H13N .
Synthesis Analysis
There are several strategies for the synthesis of 1,2,3,4-tetrahydroisoquinolines. One strategy involves the electron-transfer reduction of the easily obtained α,β-dehydro phosphonophenylalanine followed by a Pictet–Spengler cyclization . Another strategy involves a radical decarboxylation–phosphorylation reaction on 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid .
Molecular Structure Analysis
The molecular weight of 1,2,3,4-Tetrahydrobenzo[h]isoquinoline is 183.249 Da . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The reaction of 1,2,3,4-tetrahydroisoquinoline with various reagents has been studied. For example, the reaction of p-benzoquinone with enamino amides derived from 2,2-dimethyl-1,2,3,4-tetrahydrobenzo [f]isoquinoline proceeds through a Michael addition .
Scientific Research Applications
Synthesis of Substituted Tetrahydrobenzo Isoquinolines 1,2,3,4-Tetrahydrobenzo[h]isoquinoline and its derivatives have been a subject of research due to their potential applications in various chemical processes. For example, the synthesis of 2- and 3-substituted tetrahydrodibenzo[f,h]isoquinolines involves selective reduction and Friedel-Crafts cyclization. However, these compounds have shown limited activity in protein synthesis inhibition (Grande, Trigo, & Söllhuber, 1986). Additionally, novel synthetic routes have been developed for tetrahydrobenzo[c]-1,5-naphthyridines from pyrrolo[1,2-b]isoquinolines, highlighting the versatility of this compound in synthesizing various heterocyclic structures (Martin, Scott, Setescak, & Engen, 1987).
Antifungal and Biological Activity A reaction of 2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline with malonic acid led to compounds displaying antifungal action. This indicates potential applications of these compounds in the development of new antifungal agents (Surikova, Zachinyaeva, Mikhailovskii, & Zachinyaev, 2011).
Organic and Medicinal Chemistry The chemical structure of 1,2,3,4-Tetrahydrobenzo[h]isoquinoline allows it to be a useful intermediate in organic and medicinal chemistry. For instance, its derivatives have been synthesized for applications in organic reactions, such as the formation of substituted 1-oxo-1,2,10,11-tetrahydrobenzo[h]pyrrolo[2,1-a]isoquinoline-2-spiro-2-(4-hydroxy-5-oxo-2,5-dihydropyrroles) (Bannikova, Maslivets, Rozhkova, Shklyaev, & Aliev, 2005).
Chemical Transformations and Catalysis 1,2,3,4-Tetrahydrobenzo[h]isoquinoline is also a key component in various chemical transformations. For instance, it is involved in the gold(I)-catalyzed intramolecular [4 + 2] cycloaddition of ortho-(N-tethered 1,6-diynyl)benzaldehydes to 3,4-dihydrobenzo[f]isoquinolin-1(2H)-ones, demonstrating its utility in catalysis and synthesis of complex molecular structures (Zhong, Rui, Sang, & Rao, 2020).
properties
IUPAC Name |
1,2,3,4-tetrahydrobenzo[h]isoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-2-4-12-10(3-1)5-6-11-7-8-14-9-13(11)12/h1-6,14H,7-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWUYMPBSBQTEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC3=CC=CC=C23 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627167 | |
Record name | 1,2,3,4-Tetrahydrobenzo[h]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
109220-61-3 | |
Record name | 1,2,3,4-Tetrahydrobenzo[h]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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